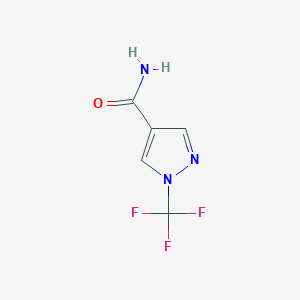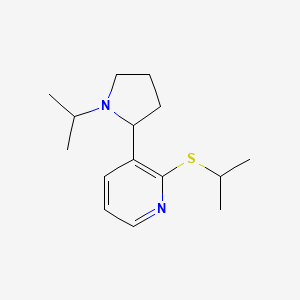
3-(1-Isopropylpyrrolidin-2-yl)-2-(isopropylthio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Isopropylpyrrolidin-2-yl)-2-(isopropylthio)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropylpyrrolidin-2-yl)-2-(isopropylthio)pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidine ring: Starting with a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the isopropyl groups: Isopropyl groups can be introduced via alkylation reactions using isopropyl halides.
Attachment of the pyridine ring: The pyridine ring can be attached through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyridine ring or the sulfur atom, leading to various reduced forms.
Substitution: Substitution reactions might involve replacing the isopropyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(1-Isopropylpyrrolidin-2-yl)-2-(isopropylthio)pyridine could have several research applications:
Chemistry: As a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-Methylpyrrolidin-2-yl)-2-(methylthio)pyridine
- 3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine
Comparison
Compared to its analogs, 3-(1-Isopropylpyrrolidin-2-yl)-2-(isopropylthio)pyridine might exhibit unique properties due to the presence of isopropyl groups, which could influence its reactivity, stability, and interactions with other molecules.
Eigenschaften
Molekularformel |
C15H24N2S |
|---|---|
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
3-(1-propan-2-ylpyrrolidin-2-yl)-2-propan-2-ylsulfanylpyridine |
InChI |
InChI=1S/C15H24N2S/c1-11(2)17-10-6-8-14(17)13-7-5-9-16-15(13)18-12(3)4/h5,7,9,11-12,14H,6,8,10H2,1-4H3 |
InChI-Schlüssel |
ITLOSWPSFIAXBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCCC1C2=C(N=CC=C2)SC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




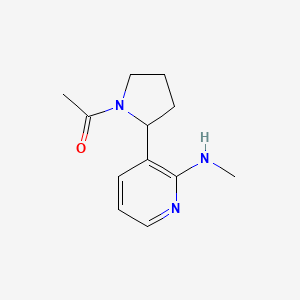
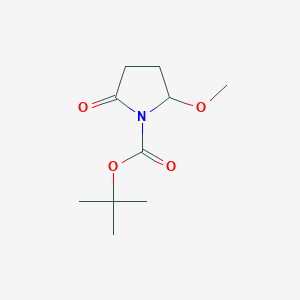



![N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800860.png)



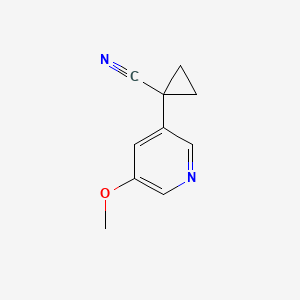
![(4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11800899.png)
